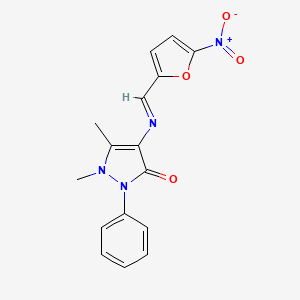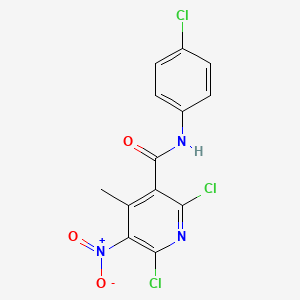![molecular formula C15H9N5S B11102947 2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11102947.png)
2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-CYANO-6-[(CYANOMETHYL)SULFANYL]-4-PHENYL-3-PYRIDYL CYANIDE is an organic compound with a complex structure that includes multiple functional groups such as amino, cyano, and sulfanyl groups
Preparation Methods
The synthesis of 2-AMINO-5-CYANO-6-[(CYANOMETHYL)SULFANYL]-4-PHENYL-3-PYRIDYL CYANIDE can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. Another method involves the fusion of aromatic amines with ethyl cyanoacetate at high temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and sulfanyl groups makes it susceptible to oxidation reactions.
Reduction: The cyano groups can be reduced under appropriate conditions.
Substitution: The active hydrogen on the amino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various catalysts such as triethylamine . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry.
Scientific Research Applications
2-AMINO-5-CYANO-6-[(CYANOMETHYL)SULFANYL]-4-PHENYL-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: The compound and its derivatives are being explored for their potential as chemotherapeutic agents.
Industry: It is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism by which 2-AMINO-5-CYANO-6-[(CYANOMETHYL)SULFANYL]-4-PHENYL-3-PYRIDYL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and amino groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-5-CYANO-6-[(CYANOMETHYL)SULFANYL]-4-PHENYL-3-PYRIDYL CYANIDE include other cyanoacetamide derivatives and heterocyclic compounds with similar functional groups. These compounds share some chemical properties but differ in their biological activities and applications.
Properties
Molecular Formula |
C15H9N5S |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H9N5S/c16-6-7-21-15-12(9-18)13(10-4-2-1-3-5-10)11(8-17)14(19)20-15/h1-5H,7H2,(H2,19,20) |
InChI Key |
PIBWIEKLKCJTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11102877.png)

![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11102893.png)
![Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11102896.png)
![(4E)-4-[4-(diethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11102914.png)
![Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]-](/img/structure/B11102915.png)
![6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11102920.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B11102928.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11102941.png)
![4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B11102943.png)
![2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid](/img/structure/B11102945.png)

